molecular formula C10H13NO2S B13193379 Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

Cat. No.: B13193379
M. Wt: 211.28 g/mol
InChI Key: UPMDJZIYZYFURP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization and esterification to form the desired compound. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate
  • Methyl 2-amino-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
  • 5-methyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

Uniqueness

Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its unique reactivity and potential biological activities set it apart from other similar compounds, providing opportunities for novel applications and discoveries.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

methyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C10H13NO2S/c1-10(9(12)13-2)8-7(3-5-11-10)4-6-14-8/h4,6,11H,3,5H2,1-2H3

InChI Key

UPMDJZIYZYFURP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)C=CS2)C(=O)OC

Origin of Product

United States

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